Fmoc-d-allo-thr(tbu)-oh
Overview
Description
Fmoc-d-allo-thr(tbu)-oh is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-allo-thr(tbu)-oh typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when the Fmoc group is removed.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the removal of the Fmoc group.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: The corresponding carboxylic acid.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-d-allo-thr(tbu)-oh is primarily used in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions.
Biology
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, including enzyme interactions and receptor binding.
Medicine
In medicine, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics that target specific proteins or pathways in diseases.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of Fmoc-d-allo-thr(tbu)-oh involves the protection of the amino group by the Fmoc group. This protection is crucial during peptide synthesis as it prevents the amino group from reacting with other reagents. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a tert-butoxy group.
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid: Similar structure but with a methyl group instead of a tert-butoxy group.
Uniqueness
The presence of the tert-butoxy group in Fmoc-d-allo-thr(tbu)-oh provides steric hindrance, which can influence the reactivity and stability of the compound during peptide synthesis. This makes it particularly useful in scenarios where selective protection and deprotection are required.
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-JLTOFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449427 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170643-02-4 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3YJ8UT7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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